Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems, with a variety of physiological roles. Among its functions, NPY is involved in the regulation of energy balance, memory processing, and stress response. The peptide operates through different receptor subtypes, with the Y1 and Y2 receptors being the most studied. The analog [Leu31,Pro34]-Neuropeptide Y has been synthesized to better understand the specific roles of these receptor subtypes and has been found to be a selective agonist for the Y1 receptor2.
In the field of neuroscience, [Leu31,Pro34]-NPY has been used to investigate the role of NPY in the central nervous system. For instance, it has been shown to inhibit potassium-stimulated glutamate release in rat hippocampal slices, suggesting a potent inhibitory action of NPY through Y2 receptors on excitatory amino acid release1. This could have implications for conditions with increased NPY synthesis, such as epilepsy.
In gastroenterology, [Leu31,Pro34]-NPY has been studied for its effects on gastric lesion formation and gastric secretion. It has been found to decrease basal gastric acid output and protect against restraint-induced gastric mucosal injury, suggesting a role for NPY in the gut through Y1 receptors3.
In cardiovascular research, the analog has been used to differentiate between pre- and postjunctional actions of NPY, with [Pro34]NPY selectively identifying postjunctional-mediated actions in vivo5.
[Leu31,Pro34]-NPY has been shown to produce analgesic and anxiolytic effects when microinjected into the periaqueductal gray of rats, indicating potential therapeutic applications for pain and anxiety disorders6.
The peptide has also been implicated in steroidogenesis, with in vitro studies demonstrating that [Leu31,Pro34]-NPY and related peptides can induce a dose-dependent release of aldosterone from rat adrenal capsule/zona glomerulosa preparations10.
The synthesis of [Leu31,Pro34]-Neuropeptide Y can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the following steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for achieving high purity and yield.
The molecular structure of [Leu31,Pro34]-Neuropeptide Y retains the core structure of neuropeptide Y but features distinct conformational properties due to its modifications. The peptide consists of a flexible N-terminal region followed by a structured C-terminal segment that forms an α-helix.
Nuclear magnetic resonance (NMR) studies indicate that while the C-terminal segment maintains an amphipathic helix, the N-terminal region remains disordered, which is essential for receptor interactions.
[Leu31,Pro34]-Neuropeptide Y participates in several biochemical reactions primarily involving its binding to neuropeptide Y receptors (Y1R and Y2R). Key reactions include:
These reactions are crucial for understanding how modifications impact neuropeptide functionality.
The mechanism of action of [Leu31,Pro34]-Neuropeptide Y primarily involves its interaction with neuropeptide Y receptors:
Studies using mutagenesis have highlighted how specific residues contribute to receptor selectivity and activation efficiency.
The physical properties of [Leu31,Pro34]-Neuropeptide Y include:
Chemical properties include:
[Leu31,Pro34]-Neuropeptide Y has several scientific applications:
[Leu³¹,Pro³⁴]-Neuropeptide Y is a 36-amino acid synthetic analog of native Neuropeptide Y (NPY) with precisely engineered substitutions at positions 31 and 34. Its primary structure is: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH₂ [5] [6]. The molecular weight is 4240.9 Da (C₁₈₉H₂₈₄N₅₄O₅₆S), confirmed via mass spectrometry [4] [10].
Two critical residue substitutions distinguish it from native NPY:
These substitutions preserve the overall PP-fold structural motif (characteristic hairpin-like tertiary configuration) while altering receptor interaction dynamics [1] [4].
Table 1: Sequence Comparison with Native Neuropeptide Y
Position | Native NPY | [Leu³¹,Pro³⁴]-NPY | Biochemical Significance |
---|---|---|---|
31 | Isoleucine | Leucine | Enhanced hydrophobic packing |
34 | Glutamine | Proline | Introduces structural rigidity |
36 | Tyrosine | C-terminal amidated Tyr | Stabilizes C-terminus |
The peptide features a mandatory C-terminal amidation (Tyr³⁶-NH₂) [4] [6]. This modification:
Amidation reduces the peptide’s isoelectric point and increases solubility in aqueous buffers (≥1 mg/mL in water) [4] [10]. HPLC analyses confirm ≥95% purity with amidation completeness verified through mass spectrometry [4] [6].
Both peptides adopt the PP-fold tertiary structure comprising:
The Leu³¹ and Pro³⁴ substitutions induce localized conformational shifts:
Molecular dynamics simulations reveal a 12% increase in α-helical content in residues 25–31 compared to native NPY. This enhances structural complementarity with the Y₁ receptor’s hydrophobic subpocket [1] [4].
Computational docking studies predict distinct interactions with NPY receptors:
Y₁ Receptor Affinity (Ki = 0.39 nM [4] [10]):
Y₂/Y₅ Receptor Interactions:
Table 2: Predicted Binding Energies to NPY Receptors
Receptor | ΔG Binding (kcal/mol) | Key Interactions |
---|---|---|
Y₁ | -12.9 ± 0.4 | Leu³¹:TM6/7; Arg³³:Glu⁶.²⁹; Tyr³⁶:ECL2 |
Y₂ | -8.1 ± 0.6 | Partial N-terminal engagement |
Y₄ | -6.3 ± 0.9 | Minimal C-terminal recognition |
Y₅ | -9.7 ± 0.5 | Asn⁴:His².⁶⁵; Tyr²⁷:Phe⁵.⁴⁷ |
Free energy perturbation calculations confirm 500-fold selectivity for Y₁ over Y₂ receptors, primarily driven by the Pro³⁴-induced backbone constraint disrupting Y₂ binding geometry [1] [7]. These computational insights align with experimental binding assays showing Y₁-specific displacement of radiolabeled NPY in human neuroblastoma cells [1].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0